molecular formula C8H6BrF4N B13422881 5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine

5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine

Katalognummer: B13422881
Molekulargewicht: 272.04 g/mol
InChI-Schlüssel: DCAQMKJNRPXTDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine typically involves the bromination and fluorination of benzylamine derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the manufacturer and the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted benzylamine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-(trifluoromethyl)benzylamine is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C8H6BrF4N

Molekulargewicht

272.04 g/mol

IUPAC-Name

[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H,3,14H2

InChI-Schlüssel

DCAQMKJNRPXTDC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CN)F)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.